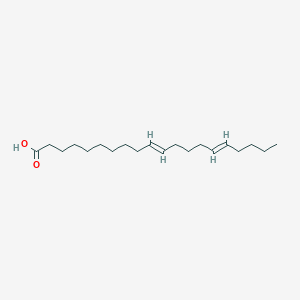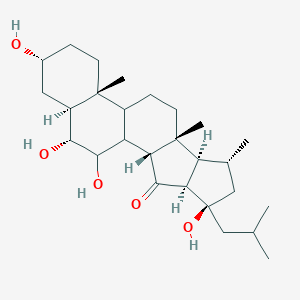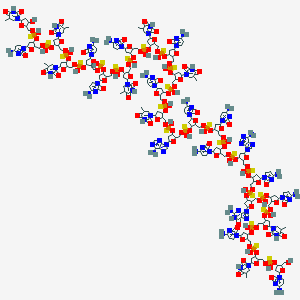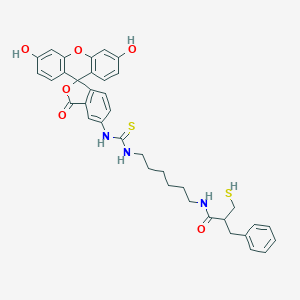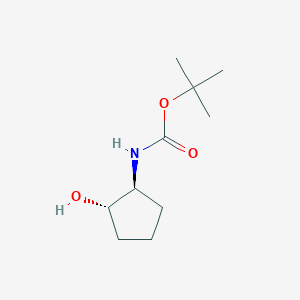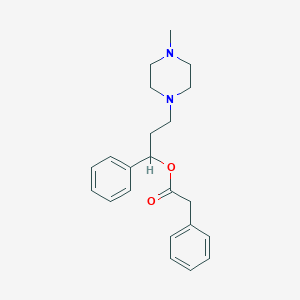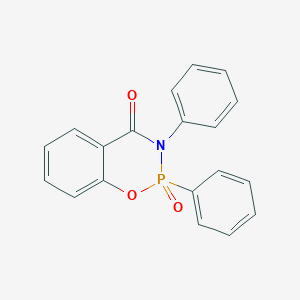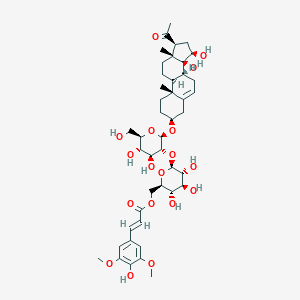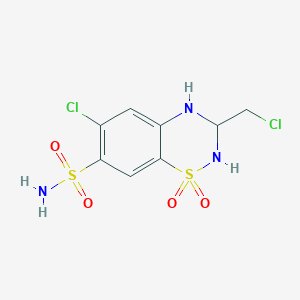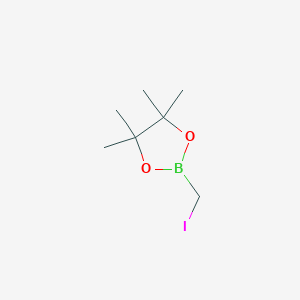
2-(Iodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Descripción general
Descripción
The compound “2-(Iodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a boron-containing organic compound. The presence of iodomethyl (CH2I) and dioxaborolane (a cyclic structure containing boron and oxygen) suggests potential uses in organic synthesis .
Synthesis Analysis
While specific synthesis methods for this compound are not available, iodomethyl compounds are often used in organic synthesis as a source of methyl groups . Dioxaborolane compounds can be synthesized through various methods, including reactions involving boronic acids .
Chemical Reactions Analysis
Iodomethyl compounds are known to participate in various chemical reactions, including nucleophilic substitutions and cross-coupling reactions . Dioxaborolane compounds can react with various nucleophiles and are often used in Suzuki-Miyaura cross-coupling reactions .
Aplicaciones Científicas De Investigación
1. Synthesis of Alkyl and Aryl Pinacolboronates The compound undergoes a reaction with iodine to form an iodoalkylborate species, facilitating the synthesis of alkyl and aryl pinacolboronates. This process involves the use of tetrahydrofuran as a leaving group and Grignard reagents under Barbier conditions (Murphy et al., 2015).
2. Catalytic Reactions and Synthesis of Silaboration Products The compound plays a crucial role in the palladium-catalyzed silaboration of allenes, producing various 2-silylallylboronates. This process exhibits high regio- and stereoselectivity and has been applied in the synthesis of homoallylic alcohols (Chang et al., 2005).
3. Synthesis of Ortho-modified Derivatives The compound is used in synthesizing 2-mercapto- and 2-piperazino- (methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes. These derivatives display inhibitory activity against serine proteases including thrombin, contributing to biochemical and medicinal studies (Spencer et al., 2002).
4. Precision Synthesis of Polymeric Materials The compound is utilized in precision synthesis processes such as the Suzuki-Miyaura coupling polymerization, proving essential for producing polymers like poly(3-hexylthiophene) with narrow molecular weight distributions and high regioregularity. This showcases its significance in advanced materials science and polymer chemistry (Yokozawa et al., 2011).
Direcciones Futuras
Propiedades
IUPAC Name |
2-(iodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14BIO2/c1-6(2)7(3,4)11-8(5-9)10-6/h5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBNNPAYFVZFWPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14BIO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00447779 | |
| Record name | 2-(iodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00447779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Iodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
70557-99-2 | |
| Record name | 2-(iodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00447779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(iodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

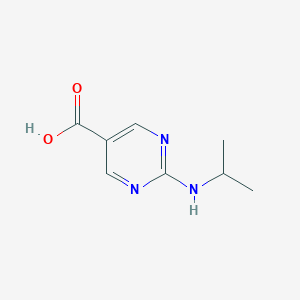
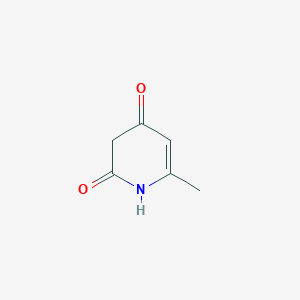
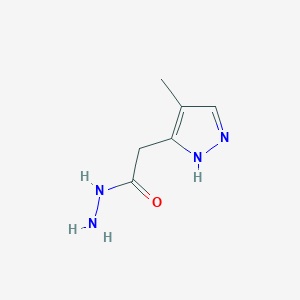
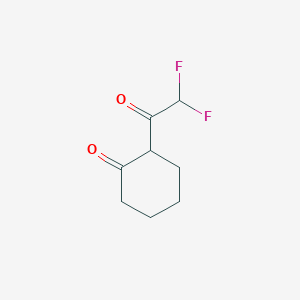
![5,5'-Dinitro[1,1'-biphenyl]-3,3'-dicarboxylic acid](/img/structure/B114804.png)
